2-Amino-N,N-dimethylcyclopropane-1-carboxamide
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Overview
Description
2-Amino-N,N-dimethylcyclopropane-1-carboxamide is an organic compound with the molecular formula C6H12N2O It is a cyclopropane derivative featuring an amino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-dimethylcyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclopropane carboxylic acid with dimethylamine and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of new compounds with different functional groups .
Scientific Research Applications
2-Amino-N,N-dimethylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropane carboxamide: A closely related compound with similar structural features.
Cyclopropane carboxylic acid: Another related compound used in similar chemical reactions.
N,N-Dimethylcyclopropane carboxamide: Shares the cyclopropane and carboxamide groups but lacks the amino group.
Uniqueness
2-Amino-N,N-dimethylcyclopropane-1-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-amino-N,N-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-8(2)6(9)4-3-5(4)7/h4-5H,3,7H2,1-2H3 |
InChI Key |
RKVKDMACWCKKOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC1N |
Origin of Product |
United States |
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